molecular formula C17H10N2O4 B14106180 2-(7-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one

2-(7-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one

Cat. No.: B14106180
M. Wt: 306.27 g/mol
InChI Key: FNLVFOQZIGZYHT-UHFFFAOYSA-N
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Description

2-(7-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core fused with a chromenone moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method involves the condensation of 7-hydroxy-2-oxo-2H-chromene-3-carbaldehyde with anthranilic acid under acidic conditions to form the desired quinazolinone derivative. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing in a suitable solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(7-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroxy derivatives.

Scientific Research Applications

2-(7-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with DNA or proteins, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one
  • 3-(6-chloro-7-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one
  • 2-(7-methoxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H10N2O4

Molecular Weight

306.27 g/mol

IUPAC Name

2-(7-hydroxy-2-oxochromen-3-yl)-3H-quinazolin-4-one

InChI

InChI=1S/C17H10N2O4/c20-10-6-5-9-7-12(17(22)23-14(9)8-10)15-18-13-4-2-1-3-11(13)16(21)19-15/h1-8,20H,(H,18,19,21)

InChI Key

FNLVFOQZIGZYHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=O

Origin of Product

United States

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